molecular formula C17H14BrNO B3031807 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol CAS No. 714953-85-2

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol

Cat. No.: B3031807
CAS No.: 714953-85-2
M. Wt: 328.2 g/mol
InChI Key: LHJGZPQOUAARIZ-UHFFFAOYSA-N
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Description

1-[Amino-(4-bromophenyl)methyl]-naphthalen-2-ol is a Mannich base derivative synthesized via the Betti reaction, a three-component condensation of 2-naphthol, aromatic aldehydes, and ammonia or its derivatives . This compound features a naphthalen-2-ol scaffold substituted with a 4-bromophenyl group and an amino moiety. Its structure enables diverse applications, including chiral ligand synthesis, antimicrobial agents, and enzyme inhibition. The bromine atom at the para position enhances steric and electronic effects, influencing its reactivity and biological activity .

Properties

IUPAC Name

1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJGZPQOUAARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588713
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714953-85-2
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Condensation Reactions

A solvent-free condensation approach is documented for structurally related β-naphthol derivatives. This method involves:

  • Reactants :
    • Naphthalen-2-ol (1.0 mmol)
    • 6-substituted benzo[d]thiazol-2-amine (1.0 mmol)
    • Heteroaryl aldehyde (1.1 mmol)
  • Conditions :
    • Heating at 115–125°C for 1–2 hours without solvents.
    • Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:7 v/v).

While this protocol targets benzothiazolylamino derivatives, substituting the aldehyde component with 4-bromo-benzaldehyde could yield the desired compound.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 115–125°C Higher temps reduce reaction time but risk decomposition
Catalyst Loading 0.8–1.2 mol% Excess catalyst increases debromination risk
Solvent System Methanol or solvent-free Solvent-free methods reduce waste but require precise temp control
Reaction Time 1–2 hours Prolonged time may degrade bromo-substituents

Physicochemical Properties

Data from experimental batches of related compounds:

Property Value Source
Melting Point 115–116°C (isopropyl ether)
Boiling Point 507.9±40.0°C (predicted)
Density 1.478±0.06 g/cm³
pKa 9.02±0.50

Challenges and Considerations

  • Debromination Risk : Catalytic hydrogenation may inadvertently remove bromine atoms; Fe-Cr modified catalysts minimize this.
  • Purification Complexity : Silica gel chromatography is critical due to the compound’s polar amino and hydroxyl groups.
  • Scalability : Solvent-free methods offer greener synthesis but require precise thermal management for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

    Oxidation: Quinones

    Reduction: De-brominated naphthalen-2-ol derivatives

    Substitution: Various substituted naphthalen-2-ol derivatives

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol is C₁₇H₁₄BrNO. The presence of both an amino group and a naphthalene moiety contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromine atom may enhance the compound's ability to disrupt cellular processes in tumor cells.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.

Biological Research

The compound's unique structure allows it to serve as a probe in biological studies. Its ability to bind to specific proteins can be exploited in various assays.

Applications:

  • Protein Interaction Studies: The compound can be used to study protein-ligand interactions, aiding in the understanding of biochemical pathways.
  • Fluorescent Labeling: Due to its naphthalene core, modifications can enable fluorescent tagging, which is useful in imaging techniques.

Material Science

This compound can also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Potential Uses:

  • Organic Electronics: The compound's electronic properties may be harnessed in the formulation of OLEDs, where efficient light emission is crucial.

Mechanism of Action

The mechanism of action of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent (X) Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-[Amino-(4-chlorophenyl)methyl]-naphthalen-2-ol Cl 323.75 Antimicrobial, distorted dihedral angle (76.59°)
1-[Amino-(4-nitrophenyl)methyl]-naphthalen-2-ol NO₂ 334.34 Higher electron-withdrawing effect; potential cytotoxicity
1-[Amino-(4-methoxyphenyl)methyl]-naphthalen-2-ol OCH₃ 333.38 Enhanced solubility; lower antimicrobial activity
1-[Amino-(3-bromophenyl)methyl]-naphthalen-2-ol Br (meta) 361.64 Altered steric hindrance; reduced LasR inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) increase electrophilicity and enhance interactions with biological targets (e.g., DNA, enzymes) .
  • Bromine vs.
  • Meta vs. Para substitution : Meta-bromo analogs exhibit weaker biofilm inhibition than para-substituted derivatives due to misalignment with enzyme active sites .
Structural Isomers and Derivatives
Schiff Base Derivatives
  • 1-((4-Bromophenyl)iminomethyl)naphthalen-2-ol: A Schiff base analog synthesized via condensation of 2-naphthol with 4-bromobenzaldehyde. Exhibits strong metal-chelation properties and is used in Co(II)/Cu(II) complexes for DNA cleavage .
  • 1-((E)-(4-Trifluoromethoxyphenylimino)methyl)naphthalen-2-ol: Shows enhanced cytotoxicity in Zn(II) complexes due to the electron-deficient CF₃ group .
Morpholine Derivatives
  • 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol : The morpholine group introduces basicity and water solubility, making it a versatile chiral ligand in asymmetric catalysis .
Metal Complexes

Coordination with transition metals amplifies biological activity:

Metal Complex (M = Co, Cu, Zn) Key Properties Reference ID
[Cu(L)₂(H₂O)₂] (L = target compound) High DNA binding affinity (Kb = 3.2 × 10⁵ M⁻¹); nuclease activity via ROS generation
[Zn(L)(Schiff base)(H₂O)₂] Anticancer activity (IC₅₀ = 12 µM vs. MCF-7)
[Co(L)(4-nitrophenyl derivative)] Octahedral geometry; moderate antimicrobial activity (MIC = 25 µg/mL)

Mechanistic Insights :

  • Cu(II) complexes exhibit mixed-mode DNA binding (intercalation + groove binding) due to planar naphthol and bromophenyl groups .
  • Zn(II) complexes show higher stability in physiological conditions, enhancing antitumor efficacy .

Crystallographic and Conformational Analysis

  • Target Compound: Limited crystallographic data are available, but analogs like the 4-chloro derivative reveal a dihedral angle of 76.59° between naphthol and substituted phenyl rings, stabilized by intramolecular O–H···N hydrogen bonds .
  • Bromo vs. Chloro Analogs : The larger van der Waals radius of Br (1.85 Å vs. 1.75 Å for Cl) may increase torsional strain, affecting packing efficiency and solubility .

Biological Activity

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₇H₁₄BrNO and a molecular weight of approximately 328.2 g/mol. Its structure features a naphthalene ring substituted with an amino group and a bromo-phenyl moiety, which significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₄BrNO
Molecular Weight328.2 g/mol
CAS Number1170560-78-7
Key Functional GroupsAmino, Bromo

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on proteins, while the bromo substituent enhances lipophilicity, facilitating interactions with hydrophobic regions of biological macromolecules. This dual interaction profile allows the compound to modulate enzymatic activities and receptor functions, leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that this compound can suppress the growth of rapidly dividing cancer cells more effectively than non-tumor cells .

Case Study: Anticancer Efficacy
In a recent study, the compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.80 µg/mL
MRSA12.50 µg/mL
Candida albicans62.50 µg/mL

Biochemical Interactions

This compound has been shown to interact with specific proteins involved in cancer pathways. These interactions are crucial for understanding its mechanism of action:

  • Protease Modulation : The compound influences protease activity, potentially affecting signaling pathways related to cell survival and proliferation .
  • Receptor Binding : It binds to receptors on cell surfaces, triggering intracellular signaling cascades that can lead to varied biological responses .

Future Directions

Further research is needed to elucidate the full scope of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its use in clinical settings.

Q & A

Basic: What is the most reliable synthetic route for 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol?

Answer:
The compound is synthesized via acid hydrolysis of preformed naphthol-oxazine derivatives. A validated method involves refluxing 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine with 20% HCl for 6 hours, followed by neutralization with NH₄OH and purification via ethyl acetate extraction and recrystallization . Alternative routes, such as Betti-type reactions, may introduce morpholine or other amine substituents, but these require careful optimization to avoid byproducts .

Basic: What experimental techniques are critical for characterizing its crystal structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:

  • Data collection : Use a Rigaku Mercury CCD diffractometer with ω scans and multi-scan absorption correction (e.g., CrystalClear software) .
  • Refinement : Full-matrix least-squares refinement on F2F^2, achieving R[F2>2σ(F2)]=0.035R[F^2 > 2σ(F^2)] = 0.035 and wR(F2)=0.082wR(F^2) = 0.082.
  • Unit cell parameters : Triclinic P1P1 symmetry with a=4.8026A˚,b=10.785A˚,c=15.086A˚a = 4.8026 \, \text{Å}, \, b = 10.785 \, \text{Å}, \, c = 15.086 \, \text{Å}, and angles α=67.64,β=79.43,γ=85.32α = 67.64^\circ, \, β = 79.43^\circ, \, γ = 85.32^\circ .

Basic: How do intermolecular interactions stabilize the crystal lattice?

Answer:
The structure is stabilized by:

  • O—H⋯N hydrogen bonds : Intramolecular interactions (2.06 Å) fix the naphthalen-2-ol and amino groups in a twisted conformation (dihedral angle = 76.59°) .
  • N—H⋯O and C—H⋯O interactions : These form chains along the [100] direction, with centroid-centroid aromatic stacking distances of 3.783 Å .
  • Weak C—H⋯C contacts : Contribute to 3D packing .

Advanced: What crystallographic refinement challenges arise with this compound?

Answer:
Key challenges include:

  • Absorption correction : High ZZ' values and crystal mosaicity necessitate multi-scan methods (e.g., Tmin=0.709,Tmax=0.748T_{\text{min}} = 0.709, \, T_{\text{max}} = 0.748) to mitigate errors in data scaling .
  • Disorder modeling : Flexible substituents (e.g., bromophenyl groups) may require split-atom refinement or constraints.
  • Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting; for example, 18.2 in a related morpholine derivative .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:
Yield discrepancies often stem from:

  • Acid concentration : Excess HCl (>20%) may degrade the naphthalen-2-ol core, while insufficient acid leaves unreacted oxazine precursors .
  • Purification : Ethyl acetate extraction efficiency varies with pH; adjust NH₄OH addition to maximize product solubility.
  • Crystallization solvents : Polar aprotic solvents (e.g., DMF/water mixtures) improve crystal quality but may trap impurities .

Advanced: What computational methods predict the compound’s conformational stability?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical dihedral angles (e.g., 76.59° observed vs. 78.2° calculated) .
  • Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., H-bonding = 12%, van der Waals = 65%) using CrystalExplorer .
  • Molecular dynamics (MD) : Simulate thermal motion to validate anisotropic displacement parameters (ADPs) from SCXRD .

Advanced: How does bromine substitution impact electronic properties compared to chloro analogs?

Answer:

  • Electron-withdrawing effects : Bromine’s higher electronegativity reduces electron density on the naphthalen-2-ol ring, shifting λmax\lambda_{\text{max}} by ~15 nm in UV-Vis spectra compared to chloro derivatives .
  • Hydrogen-bond strength : Br⋯O interactions (3.25 Å) are weaker than Cl⋯O (3.12 Å), altering crystal packing motifs .
  • Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution, enabling functionalization at the para position .

Advanced: What strategies validate hydrogen-bond networks in conflicting structural reports?

Answer:

  • Temperature-dependent SCXRD : Collect data at 100 K and 293 K to assess thermal motion effects on H-bond lengths .
  • Neutron diffraction : Resolve proton positions with precision <0.01 Å, critical for distinguishing O—H⋯N from N—H⋯O interactions .
  • IR spectroscopy : Correlate ν(O-H)\nu(\text{O-H}) stretches (e.g., 3200–3400 cm⁻¹) with H-bond distances .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation : Replace bromine with electron-donating groups (e.g., -OMe) to probe electronic effects on bioactivity .
  • Steric maps : Use Mercury software to calculate solvent-accessible surfaces and identify steric clashes in enzyme binding pockets .
  • Pharmacophore modeling : Align derivatives using naphthalen-2-ol as a hydrogen-bond donor scaffold .

Advanced: What analytical pitfalls occur in purity assessment?

Answer:

  • HPLC limitations : Co-elution of stereoisomers may require chiral columns (e.g., Chiralpak IA) and mobile phases with 0.1% TFA .
  • Mass spectrometry : Bromine’s isotopic pattern (1:1 for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) must be distinguished from sodium adducts .
  • Elemental analysis : Ensure C/H/N/Br/Cl values match theoretical within ±0.3%; deviations indicate hydrate formation or halogen loss .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol
Reactant of Route 2
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1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol

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